molecular formula C12H12N2O2 B13936056 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one

7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B13936056
M. Wt: 216.24 g/mol
InChI Key: XIAFOSVKNMIUAW-UHFFFAOYSA-N
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Description

7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as 3-ethyl-1,5-naphthyridine.

    Acetylation: Introduction of the acetyl group at the 7-position using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalyst Selection: Use of efficient and reusable catalysts.

    Reaction Optimization: Optimization of temperature, pressure, and solvent to maximize yield and purity.

    Purification: Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Possible applications in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound with a similar fused ring system.

    7-Acetyl-1,5-naphthyridine: Lacks the ethyl group at the 3-position.

    3-Ethyl-1,5-naphthyridine: Lacks the acetyl group at the 7-position.

Uniqueness

7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the acetyl and ethyl groups, which may confer specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

7-acetyl-3-ethyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H12N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-6H,3H2,1-2H3,(H,14,16)

InChI Key

XIAFOSVKNMIUAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)C(=O)C)NC1=O

Origin of Product

United States

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